molecular formula C8H7F2NO2 B6177284 3-amino-2,6-difluoro-4-methoxybenzaldehyde CAS No. 2694729-42-3

3-amino-2,6-difluoro-4-methoxybenzaldehyde

Cat. No.: B6177284
CAS No.: 2694729-42-3
M. Wt: 187.14 g/mol
InChI Key: AYFINBZXASHUAT-UHFFFAOYSA-N
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Description

3-amino-2,6-difluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzaldehyde, characterized by the presence of amino, difluoro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,6-difluoro-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-difluoro-4-methoxybenzaldehyde to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-amino-2,6-difluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-2,6-difluoro-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-amino-2,6-difluoro-4-methoxybenzaldehyde exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2,6-difluoro-4-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2694729-42-3

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

3-amino-2,6-difluoro-4-methoxybenzaldehyde

InChI

InChI=1S/C8H7F2NO2/c1-13-6-2-5(9)4(3-12)7(10)8(6)11/h2-3H,11H2,1H3

InChI Key

AYFINBZXASHUAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1N)F)C=O)F

Purity

95

Origin of Product

United States

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